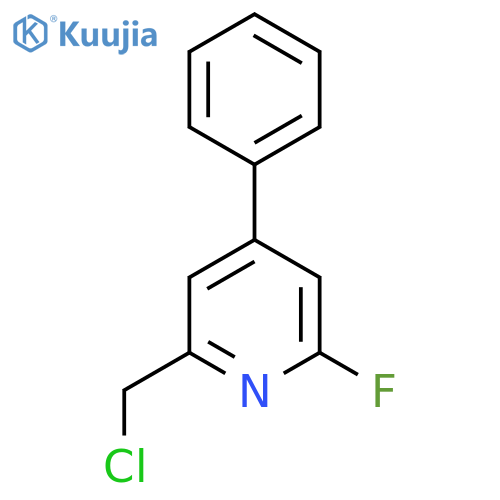

Cas no 1805034-79-0 (2-Chloromethyl-6-fluoro-4-phenylpyridine)

2-Chloromethyl-6-fluoro-4-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloromethyl-6-fluoro-4-phenylpyridine

-

- インチ: 1S/C12H9ClFN/c13-8-11-6-10(7-12(14)15-11)9-4-2-1-3-5-9/h1-7H,8H2

- InChIKey: KXBUCJAMLQNZDM-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C=C(N=1)F)C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 194

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-Chloromethyl-6-fluoro-4-phenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029010117-250mg |

2-Chloromethyl-6-fluoro-4-phenylpyridine |

1805034-79-0 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029010117-1g |

2-Chloromethyl-6-fluoro-4-phenylpyridine |

1805034-79-0 | 95% | 1g |

$2,952.90 | 2022-04-01 |

2-Chloromethyl-6-fluoro-4-phenylpyridine 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

2-Chloromethyl-6-fluoro-4-phenylpyridineに関する追加情報

2-Chloromethyl-6-fluoro-4-phenylpyridine: A Comprehensive Overview

2-Chloromethyl-6-fluoro-4-phenylpyridine, identified by the CAS number 1805034-79-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine methyl group, a fluorine atom, and a phenyl group. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-Chloromethyl-6-fluoro-4-phenylpyridine involves a series of carefully controlled reactions, often employing multi-step processes such as nucleophilic substitution, electrophilic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

In terms of physical and chemical properties, 2-Chloromethyl-6-fluoro-4-phenylpyridine exhibits a melting point of approximately 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its fluorescence properties have been studied extensively, revealing potential applications in sensing technologies and bioimaging. The compound's electronic structure, influenced by the electron-withdrawing fluorine and chlorine groups, contributes to its reactivity in various chemical transformations.

The pharmacological potential of 2-Chloromethyl-6-fluoro-4-phenylpyridine has been explored in recent studies. Preclinical trials have indicated that this compound possesses moderate anti-inflammatory and antioxidant activities, suggesting its potential as a lead molecule for drug development. Additionally, its ability to inhibit certain enzymes involved in neurodegenerative diseases has been reported, making it a promising candidate for further investigation in the context of Alzheimer's disease and related conditions.

In the realm of materials science, 2-Chloromethyl-6-fluoro-4-phenylpyridine has been utilized as a precursor for the synthesis of advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to act as a ligand in these systems has led to the creation of materials with enhanced catalytic activity and gas adsorption capabilities. Recent breakthroughs in this area have highlighted the importance of understanding the intermolecular interactions that govern the formation of these materials.

The environmental impact of 2-Chloromethyl-6-fluoro-4-phenylpyridine has also been a topic of interest. Studies on its biodegradation pathways have revealed that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is required to fully understand its ecological implications and ensure sustainable practices during its production and use.

In conclusion, 2-Chloromethyl-6-fluoro-4-phencylpyridine, with its unique structural features and versatile properties, continues to be a focal point for scientific exploration across multiple disciplines. From pharmaceutical applications to materials science innovations, this compound exemplifies the interdisciplinary nature of modern chemical research. As advancements in synthetic methodologies and analytical techniques continue to evolve, the potential for new discoveries surrounding this compound remains vast.

1805034-79-0 (2-Chloromethyl-6-fluoro-4-phenylpyridine) 関連製品

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)

- 114080-94-3(Isoxazolo5,4-cpyridin-3-amine)

- 338759-79-8(2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-)

- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)

- 209920-43-4(6-Methyl-1H-indole-3-carboxylic acid)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)

- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)

- 1255529-23-7(Ent-Edoxaban)